

# Preclinical Efficacy of Mesopram in Disease Models

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## Compound Focus: Mesopram

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The table below summarizes the experimental data from preclinical studies on **Mesopram**. Please note that the most specific data available is over a decade old.

Disease Model	Experimental Subject	Key Findings on Efficacy	Reported Mechanism of Action	Source Year
Alcohol Use Disorder [1]	Male C57BL/6J mice	Reduced ethanol intake and preference in 24-hour two-bottle choice test; effect was longer-lasting than other PDE4 inhibitors [1].	Selective inhibition of Phosphodiesterase 4 (PDE4) [1].	2014
Experimental Colitis [2]	BALB/c mice	Ameliorated colitis in both preventive and therapeutic settings; reduced clinical score, colon shortening, and histologic score [2].	Specific inhibitor of type-4 phosphodiesterase; decreased synthesis of TNF- $\alpha$ and IFN- $\gamma$ [2].	2003

Disease Model	Experimental Subject	Key Findings on Efficacy	Reported Mechanism of Action	Source Year
Multiple Sclerosis [3]	Information not available in search results	Development for this indication was discontinued after Phase 2 clinical trials [3].	PDE4 inhibitor [3].	N/A (Patent database)

## Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies used in the key preclinical studies cited above.

### Protocol for Alcohol Consumption Study in Mice [1]

- **Animals:** Male C57BL/6J mice.
- **Housing:** Group-housed (4-5 per cage) with ad libitum access to food and water. A 12-hour light/dark cycle was maintained, and behavioral testing was conducted in isolated rooms.
- **Baseline Drinking:** Mice were given continuous access to two bottles, one containing 15% (v/v) ethanol and the other water, for at least 3 weeks to establish stable consumption.
- **Drug Administration:** **Mesopram** was administered orally (by gavage, p.o.) at a dose of **5 mg/kg**. The drug was suspended in saline with a small amount of Tween-80 (a dispersing agent) 30-60 minutes before the drinking test.
- **Testing Paradigm:** The **24-hour two-bottle choice test** was used. The intake of ethanol and water was measured at two time points: the first 6 hours and the subsequent 18 hours. Ethanol intake was calculated in grams per kilogram of body weight (g/kg), and preference was calculated as the proportion of ethanol solution consumed relative to total fluid intake.

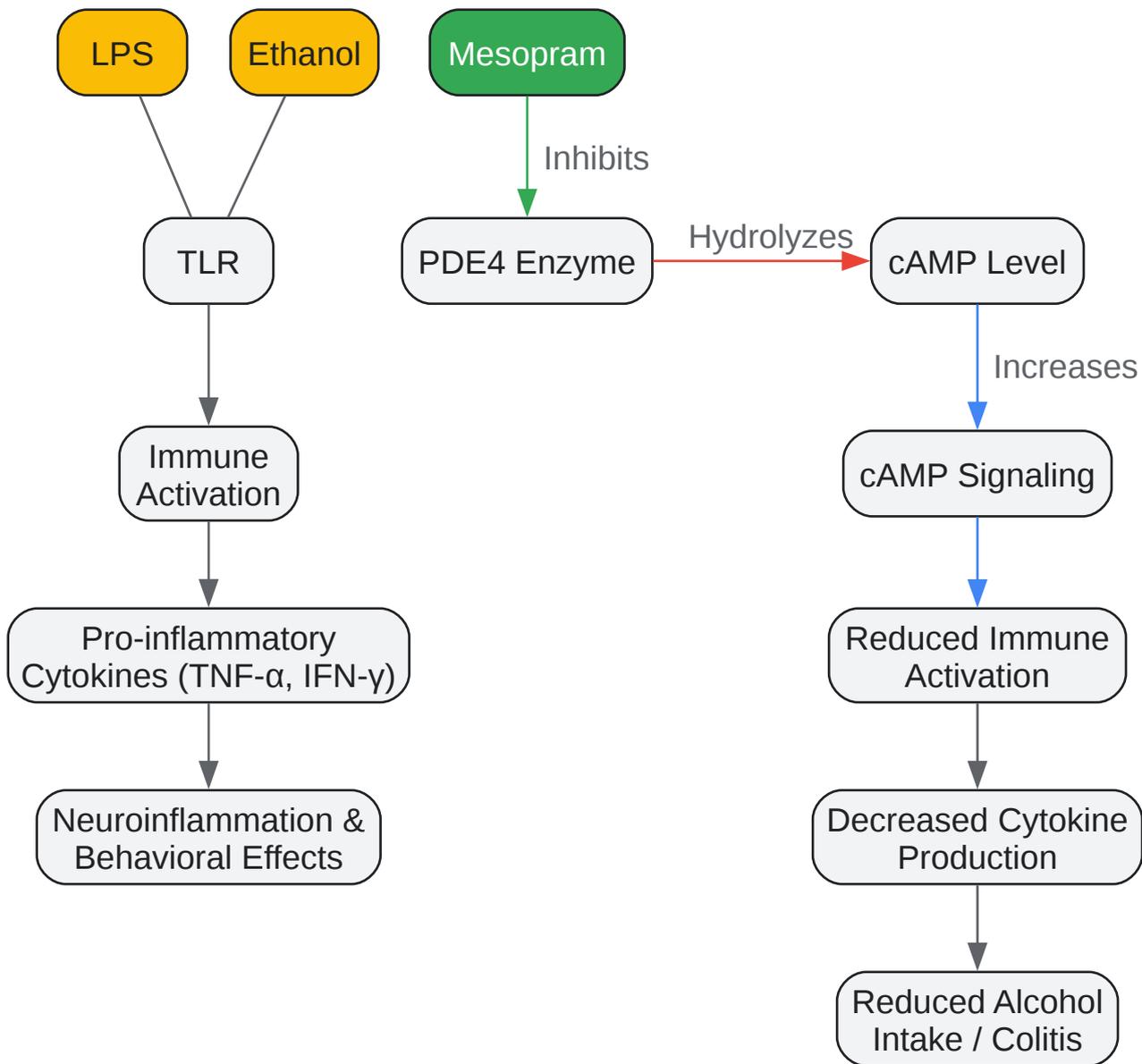
### Protocol for Colitis Study in Mice [2]

- **Disease Model Induction:** Colitis was induced by adding **dextran sulfate sodium (DSS)** to the drinking water of BALB/c mice.
- **Study Designs:**
  - **Preventive Model:** Administration of **Mesopram** began simultaneously with the start of DSS exposure.

- **Therapeutic Model:** DSS was given for 7 days to induce colitis. Treatment with **Mesopram** began on day 8 after DSS was discontinued.
- **Drug Administration:** **Mesopram** was tested at various doses (2, 10, and 50 mg/kg) and administered via two routes: intraperitoneally (i.p.) and orally (p.o.).
- **Outcome Measures:**
  - **Clinical Score:** Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.
  - **Post-mortem Analysis:** After sacrifice, colon length was measured (shortening is a marker of inflammation), and colon tissue was examined for histologic damage.
  - **Cytokine Measurement:** The expression of pro-inflammatory cytokines **TNF- $\alpha$**  and **IFN- $\gamma$**  in colon tissue was determined.

## Mesopram's Signaling Pathway and Mechanism

The following diagram illustrates the primary molecular mechanism of action of **Mesopram** as a selective PDE4 inhibitor, based on the described literature.



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The core mechanism involves **Mesopram** inhibiting the PDE4 enzyme. This inhibition leads to increased levels of intracellular cAMP, which in turn modulates immune cell activity and results in reduced production of pro-inflammatory cytokines. This anti-inflammatory effect is considered the primary pathway through which **Mesopram** demonstrated efficacy in the described preclinical models of colitis and alcohol use disorder [2] [1] [4].

## Interpretation and Further Research

- **Context of Findings:** The data confirms that **Mesopram** was preclinically validated as a PDE4 inhibitor with efficacy in animal models of inflammatory bowel disease and alcohol use disorder.
- **Development Status:** Despite promising preclinical results, **Mesopram**'s development for Multiple Sclerosis was **discontinued after Phase 2 trials** [3]. The search results do not provide specific reasons for this discontinuation, which could include lack of efficacy, safety concerns, or strategic business decisions.
- **Research Limitations:** The most specific experimental data available is from **2003 and 2014**. For a complete and current comparison, you would need to consult specialized pharmaceutical databases and recent scientific literature for any subsequent research on this compound.

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## References

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